Product packaging for Ful-Glo(Cat. No.:CAS No. 41935-48-2)

Ful-Glo

Cat. No.: B1263312
CAS No.: 41935-48-2
M. Wt: 355.3 g/mol
InChI Key: BVBBXLSCRWJFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ful-Glo is a brand of sterile ophthalmic strips impregnated with fluorescein sodium, a synthetic organic compound belonging to the xanthene class of dyes . As a diagnostic aid in ophthalmic research, its primary value lies in its fluorescent properties; when excited by blue light at a wavelength of approximately 494 nm, it emits a characteristic yellowish-green fluorescence at around 521 nm . This fluorescence is pH-dependent, being most intense in a more alkaline medium . In research settings, this compound strips are prominently used to assess tear film dynamics, specifically for the fluorescein break-up time (FBUT) test, which is a key metric for evaluating dry eye syndromes . A clinical study has demonstrated that this compound strips provide reliable and reproducible FBUT measurements . The strips are designed for topical application to the eye, often after the cornea has been anesthetized, to visualize ocular surface defects such as corneal abrasions and ulcers, to aid in contact lens fitting studies, and to assess wound closure . The active compound, fluorescein sodium, functions by accumulating in areas where the corneal epithelium is damaged, demarcating injuries under examination with a blue light . After use, researchers should note that fluorescein can cause temporary yellowish skin discoloration and bright yellow urine, which typically fade within 6 to 36 hours . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12NaO5+ B1263312 Ful-Glo CAS No. 41935-48-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41935-48-2

Molecular Formula

C20H12NaO5+

Molecular Weight

355.3 g/mol

IUPAC Name

sodium;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,(H,23,24);/q;+1

InChI Key

BVBBXLSCRWJFHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+]

Synonyms

C.I. 45350
Colircusi Fluoresceina
D and C Yellow No. 7
D and C Yellow No. 8
Diofluor
Dipotassium Salt, Fluorescein
Disodium Fluorescein
Disodium Salt, Fluorescein
Fluor I Strip A.T.
Fluor-I-Strip A.T.
Fluorescéine sodique Faure
Fluorescein
Fluorescein Dipotassium Salt
Fluorescein Disodium Salt
Fluorescein Monosodium Salt
Fluorescein Sodium
Fluorescein Sodium, Minims
Fluorescein, Disodium
Fluorescein, Sodium
Fluoresceina, Colircusi
Fluoresceine, Minims
Fluorescite
Fluorets
Ful Glo
Ful-Glo
Funduscein
Minims Fluorescein Sodium
Minims Fluoresceine
Minims Stains
Monosodium Salt, Fluorescein
Optifluor Diba
Sodium Fluorescein
Sodium, Fluorescein
Uranine

Origin of Product

United States

Photophysical and Spectroscopic Characterization of Fluorescein

Analysis of Excitation and Emission Spectra of Fluorescein (B123965)

Fluorescein exhibits a strong absorption in the blue-green region of the electromagnetic spectrum and emits bright green light. The peak excitation for fluorescein typically occurs around 490-495 nm wikipedia.orgaatbio.comaatbio.comchemicalbook.comwordpress.com3b6chem.com. Specifically, values such as 495 nm and 494 nm are commonly reported for the deprotonated form in basic solutions wikipedia.orgchemicalbook.comwordpress.com3b6chem.com. The corresponding peak emission is observed around 512-521 nm wikipedia.orgaatbio.comaatbio.comchemicalbook.com3b6chem.comnih.govresearchgate.net. Some studies also report an emission peak at 538 nm for fluorescein in 0.9% sodium chloride solution nih.govfrontiersin.org. The fluorescence of this molecule is remarkably intense wikipedia.orgchemicalbook.comwordpress.com3b6chem.com.

The fluorescence quantum yield (ΦF) of fluorescein, which represents the efficiency of photon emission relative to photon absorption, is notably high. Reported values include 0.97 in basic ethanol (B145695) omlc.org and 0.79 in ethanol omlc.org. For the dianionic form of fluorescein in 0.1 N NaOH(aq), an absolute quantum yield of 0.925 ± 0.015 has been reported nih.gov. The quantum yield is an important optical parameter that, in combination with the extinction coefficient, determines the "brightness" of a fluorophore atto-tec.com.

Influence of pH on Fluorescein's Fluorescence Modulation and Ionization Equilibrium

The fluorescence properties of fluorescein are highly sensitive to the pH of its environment wikipedia.orgaatbio.comchemicalbook.com3b6chem.comnih.govfrontiersin.orgresearchgate.netsigmaaldrich.comnih.govnih.govthermofisher.comunizin.org. This pH dependence arises from the compound's ability to exist in multiple ionic and tautomeric forms, each with distinct absorption and emission characteristics researchgate.netmdpi.comcore.ac.ukresearchgate.netwrc.org.za.

Fluorescein possesses a pKa value of approximately 6.4, with reported values ranging from 6.1 to 6.45 wikipedia.orgaatbio.comchemicalbook.comwordpress.com3b6chem.commdpi.comnih.gov. This pKa value signifies the pH at which the ionization equilibrium of fluorescein significantly influences its absorption and emission spectra, typically over the range of pH 5 to 9 wikipedia.orgaatbio.comchemicalbook.comwordpress.com3b6chem.com.

The predominant ionic forms of fluorescein vary with pH:

In strongly acidic solutions, the cationic form is prevalent researchgate.net.

Between pH 2 and 4, fluorescein primarily exists as a neutral species researchgate.net.

In the pH range of 4.3 to 6.4, the monoanionic form becomes dominant researchgate.net.

Above pH 6.4 or 6.5, the dianionic form is the most prevalent species and exhibits the strongest fluorescence wikipedia.orgresearchgate.netnih.gov.

A decrease in pH below 6.5 leads to a significant reduction or even extinction of fluorescein's fluorescence intensity researchgate.netnih.govnih.gov. This modulation of fluorescence with pH makes fluorescein a valuable pH indicator in various applications nih.gov. Acidification can also induce a blue shift in the principal absorption band of fluorescein derivatives nih.gov.

Quantitative Applications of Fluorescence Lifetime Dynamics in Fluorescein-Based Studies

Fluorescence lifetime (τ) is an intrinsic photophysical property of a fluorophore, defined as the average duration a molecule spends in its excited state before returning to the ground state by emitting a photon researchgate.netnih.govpicoquant.com. Quantitatively, it is the time required for the population of excited fluorophores to decay to 1/e (approximately 36.8%) of their initial population researchgate.netnih.gov.

For fluorescein, the fluorescence lifetime is approximately 3 to 4 nanoseconds (ns) wikipedia.org3b6chem.com. More specifically, the protonated form has a lifetime of about 3 ns, while the deprotonated form exhibits a lifetime of approximately 4 ns wikipedia.org3b6chem.com. Studies on sodium fluorescein show a pH-dependent lifetime, varying between 3.77 ns and 4.11 ns in the pH range of 6.5 to 8.6 researchgate.net. An important characteristic of fluorescence lifetime is its independence from factors such as fluorescence intensity and fluorophore concentration, making it a robust parameter for quantitative studies researchgate.netnih.govpicoquant.comacs.org.

The independence of fluorescence lifetime from concentration and intensity makes it highly valuable for quantitative applications, including:

pH Determination: Fluorescein's pH-dependent lifetime allows for pH measurements that are independent of intensity fluctuations wikipedia.org3b6chem.com. This is particularly useful in biological systems where intensity can be affected by various factors.

Local Environment Sensing: Changes in the fluorophore's environment, such as polarity, pH, temperature, and ion concentration, can alter its fluorescence lifetime. This sensitivity enables fluorescein to be used as a parameter for biological sensors picoquant.com.

Detection of Molecular Interactions: Fluorescence lifetime is crucial in techniques like Förster Resonance Energy Transfer (FRET), where changes in lifetime can indicate molecular binding or conformational changes researchgate.netpicoquant.com.

Cellular Parameter Mapping: In fluorescence lifetime imaging microscopy (FLIM), fluorescein can be used to map cellular parameters like pH, ion concentrations, or oxygen saturation, providing image contrast based on lifetime rather than intensity researchgate.net.

Tissue Differentiation: Differences in fluorescence lifetime can help discriminate between abnormal and normal tissues, for instance, based on pH variations in tumor microenvironments researchgate.net.

Background Discrimination: Fluorescence lifetime measurements can effectively differentiate label fluorescence from inherent sample autofluorescence, leading to higher detection efficiency and more accurate marker localization in complex biological samples picoquant.com.

Spectrophotometric Characterization of Fluorescein: Isosbestic Point Analysis

An isosbestic point is a unique wavelength in a series of absorption spectra where the molar absorptivity (extinction coefficient) of two or more interconverting chemical species remains constant fluortools.com. At this specific wavelength, the total absorbance of a solution containing these species will not change, regardless of their relative concentrations, provided their total concentration remains constant fluortools.com.

Fluorescein exhibits an isosbestic point in its absorption spectra due to the pH-dependent equilibrium between its various ionic forms wikipedia.orgaatbio.comchemicalbook.comresearchgate.net. This point is typically found at approximately 460 nm wikipedia.orgaatbio.comchemicalbook.com3b6chem.com, with some reports indicating 463 nm researchgate.net.

The presence of an isosbestic point in fluorescein's spectra is significant because it indicates a direct and reversible interconversion between two or more absorbing species, without the formation of any other intermediate absorbing compounds fluortools.comcolab.ws. This phenomenon serves as a strong indicator of a well-defined two-component equilibrium system.

The utility of isosbestic point analysis in spectrophotometric studies of fluorescein includes:

Concentration Determination: It allows for the determination of the total concentration of the interconverting fluorescein species, as the absorbance at the isosbestic point is independent of their individual ratios fluortools.com.

System Verification: It provides a valuable tool for verifying the presence of a two-component system in equilibrium, which is particularly relevant for pH-dependent dyes like fluorescein fluortools.com.

Protolytic Equilibria Studies: Isosbestic points are instrumental in characterizing protolytic equilibria, providing insights into the acid-base behavior of the compound researchgate.net.

Analytical Applications: In optical mapping and other analytical techniques, exciting at or near the isosbestic point can minimize changes in absorption coefficient as absorption spectra shift, ensuring that fluorescence intensity remains virtually constant despite environmental changes, when the entire emission spectrum is measured nih.govcinc.org.

Compound Information

Chemical Synthesis and Advanced Derivatization Strategies for Fluorescein

Historical Perspectives and Key Milestones in Fluorescein (B123965) Synthesis

The synthesis of fluorescein marks a significant milestone in organic chemistry, first achieved by the German chemist Adolf von Baeyer in 1871 wikipedia.orgwordpress.comgoogle.comacs.orgtaylorandfrancis.comfluorofinder.comglenresearch.comopsweb.org3b6chem.com. Baeyer's groundbreaking method involved the condensation reaction of phthalic anhydride (B1165640) and resorcinol, typically in the presence of a dehydrating agent such as zinc chloride, under high-temperature conditions wikipedia.orgwordpress.comgoogle.comacs.orgtaylorandfrancis.comfluorofinder.com3b6chem.comscribd.comicm.edu.pl. Initially, Baeyer referred to the compound as "resorcinphthalein," a name that reflected its precursor molecules acs.orgfluorofinder.comopsweb.orgwikipedia.org. The more widely recognized term "fluorescein" came into common usage around 1878 wikipedia.org.

A notable early application of fluorescein was demonstrated by Paul Ehrlich, a German bacteriologist, who utilized its water-soluble disodium (B8443419) salt, known as uranine, for in vivo studies google.comopsweb.org. In 1882, Ehrlich employed uranine to track the secretion pathway of aqueous humor in the eye, marking one of the earliest instances of fluorescent dye application for physiological investigation google.com. This historical foundation laid the groundwork for fluorescein's enduring legacy as a fundamental tool in scientific research.

Contemporary Synthetic Methodologies for the Fluorescein Core Structure

While Adolf von Baeyer's original method remains a foundational approach for fluorescein synthesis, contemporary methodologies have evolved to enhance efficiency, yield, and sustainability, and to enable the creation of more complex derivatives. The traditional condensation of phthalic anhydride with resorcinol, often catalyzed by acids like zinc chloride or methanesulfonic acid, is still a prevalent route for producing the fluorescein core wikipedia.orgwordpress.comtaylorandfrancis.com3b6chem.comscribd.comicm.edu.pl.

Modern advancements include the application of microwave-assisted synthesis, which offers significant advantages such as reduced reaction times, lower temperature requirements, and often eliminates the need for solvents, leading to increased product yields scribd.comicm.edu.pl. The use of Lewis acids, such as niobium pentachloride, has also been explored as powerful activating agents for fluorescein synthesis, allowing reactions to proceed under milder conditions (e.g., 90–100 °C) icm.edu.pl. Another innovative approach involves the "ship in a bottle" method, where the precursors—phthalic anhydride and resorcinol—are adsorbed within zeolite structures, facilitating the catalytic synthesis of the dye within these confined environments icm.edu.pl.

Beyond these refinements, the broader field of functional fluorophore synthesis has seen the development of sophisticated chemical processes. These include multicomponent reactions (MCRs), metal-catalyzed C-H activation, and cycloaddition reactions, which enable access to novel chemotypes and optimized spectral features for advanced imaging technologies nih.gov. Furthermore, divergent synthetic strategies, such as those employing dibromide intermediates, have been developed for the preparation of silicon-containing fluoresceins (Si-fluoresceins) and rhodamines (Si-rhodamines), offering improved yields and fewer synthetic steps compared to earlier methods acs.org. The synthesis of fluorinated fluoresceins, exemplified by Oregon Green dyes, involves the reaction of fluororesorcinols with phthalic anhydride or its derivatives, resulting in dyes with enhanced photostability and lower pKa values, making them superior reporter molecules in biological systems acs.org.

Rational Design and Synthesis of Functionalized Fluorescein Derivatives for Research Applications

The rational design and synthesis of functionalized fluorescein derivatives are crucial for tailoring their properties to specific research applications. Modifications to the core xanthene structure of fluorescein can significantly alter its spectral characteristics, such as shifting excitation and emission wavelengths nih.govacs.org. The ability to create latent fluorophores by masking the phenolic oxygens, which can then be removed by a chemical reaction to restore fluorescence, is a key strategy for developing "turn-on" probes acs.org.

Conjugation Chemistry via Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate (FITC) is one of the most extensively utilized derivatives of fluorescein for biomolecular labeling wikipedia.orgglenresearch.commdpi.comtdblabs.seacs.orgwikipedia.orgapexbt.com. First described in 1942 and later synthesized by Robert Seiwald and Joseph Burckhalter in 1958, FITC is characterized by the presence of an isothiocyanate group (−N=C=S) replacing a hydrogen atom on one of the aromatic rings of the fluorescein structure wikipedia.org.

FITC is particularly valued for its reactivity with nucleophiles, predominantly primary amine groups found on biomolecules such as the ε-amino groups of lysine (B10760008) residues in proteins mdpi.comtdblabs.seacs.orgwikipedia.orgapexbt.comfishersci.nonih.gov. This reaction forms a stable thiourea (B124793) linkage, enabling robust and reliable labeling tdblabs.seacs.org. FITC can also react with sulfhydryl groups wikipedia.org. It is typically available as a mixture of isomers, specifically fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) wikipedia.orgfishersci.no. The conjugation chemistry of FITC is widely applied in immunochemistry, fluorescence in situ hybridization (FISH), cell tracing, receptor labeling, and fluorescent analog cytochemistry tdblabs.se.

Amine-Reactive Fluorescein Derivatives: N-Hydroxysuccinimide (NHS) Ester Synthesis

N-Hydroxysuccinimide (NHS) esters represent another critical class of amine-reactive fluorescein derivatives, widely employed for the covalent labeling of proteins, antibodies, and other biomolecules fishersci.nosigmaaldrich.comempbiotech.comlumiprobe.comtocris.com. These activated esters react efficiently with free primary amines, such as those present on lysine side chains, to form stable amide bonds fishersci.nosigmaaldrich.comempbiotech.comtocris.com.

The optimal pH for the coupling of amines with NHS esters in aqueous buffers typically ranges from 8.3 to 8.5 lumiprobe.comtocris.com. For reactions conducted in non-aqueous solutions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred, often with the addition of a tertiary amine base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to facilitate efficient acylation lumiprobe.comtocris.com. Many activated fluorescein NHS esters are commercially available as mixtures of isomers (e.g., 5/6-carboxyfluorescein (B556484) NHS ester), where the reactive group is attached at either the 5- or 6-position of the bottom ring fishersci.noempbiotech.com. These derivatives are designed to enhance solubility during the labeling process and improve the properties of the resulting dye-labeled conjugates, leading to superior signal and signal-to-noise ratios in various fluorescence-based applications, including fluorescent western blotting, microscopy, flow cytometry, and cell-based assays sigmaaldrich.com.

Oligonucleotide Labeling Strategies Using Fluorescein Phosphoramidites (e.g., 6-FAM)

Fluorescein phosphoramidites are indispensable reagents in oligonucleotide synthesis, enabling the incorporation of fluorescein labels into DNA and RNA strands wikipedia.orgglenresearch.com3b6chem.comglenresearch.comthermofisher.comfivephoton.comresearchgate.netlumiprobe.com. Among these, 6-carboxyfluorescein (6-FAM) phosphoramidite (B1245037) is a particularly common and widely used derivative glenresearch.comglenresearch.comthermofisher.comfivephoton.comresearchgate.netlumiprobe.com.

These phosphoramidites are designed for automated DNA synthesizers, allowing for the efficient incorporation of fluorescent tags, typically at the 5'-end of an oligonucleotide glenresearch.comthermofisher.comlumiprobe.com. Some fluorescein phosphoramidites include a 4,4'-dimethoxytrityl (DMT) group, which allows for the quantification of coupling efficiency during synthesis glenresearch.com. Beyond 6-FAM, other fluorescein derivatives formulated as phosphoramidites, such as tetrachloro-fluorescein (TET), hexachloro-fluorescein (HEX), and dichloro-dimethoxy-fluorescein (JOE), are available glenresearch.comglenresearch.comthermofisher.com. These are specifically designed to leverage the multicolor detection capabilities of modern DNA sequencers and genetic analyzers glenresearch.comglenresearch.com. Fluorescein labels can also be incorporated internally within an oligonucleotide sequence, for example, by using Fluorescein-dT phosphoramidite, or at the 3'-terminus via specialized controlled pore glass (CPG) supports glenresearch.comlumiprobe.com. The resulting fluorescein-labeled oligonucleotides find extensive use in applications such as detecting nucleotide hybridization, analyzing changes in nucleotide conformation, studying transcription factor binding to DNA, tracing siRNA introduction into cells, and quantifying PCR amplification fivephoton.comlumiprobe.com.

Bromination Pathways for Eosin (B541160) and Related Fluorescein Derivatives

The bromination of fluorescein is a well-established chemical pathway for synthesizing important derivatives, most notably Eosin Y, also known as tetrabromofluorescein wikipedia.orgpixel-online.netpixel-online.netwikipedia.orgprepchem.comresearchgate.netyoutube.com. Eosin Y is a red dye commonly used in histology (e.g., in H&E staining) and as a photosensitizer in organic synthesis wikipedia.org.

The synthesis of Eosin Y involves the reaction of fluorescein with bromine pixel-online.netpixel-online.netprepchem.comresearchgate.net. This process can be effectively carried out through electrosynthesis, where reactive bromine is generated in situ from bromide ions at the anode pixel-online.netpixel-online.netresearchgate.netyoutube.com. This electrochemical method offers a more sustainable approach by avoiding the direct handling of hazardous bromine pixel-online.netpixel-online.net. During the bromination, a distinct color change is observed, transitioning from the characteristic yellow of fluorescein to the red of Eosin Y pixel-online.netpixel-online.netyoutube.com. Concurrently, the intense yellow-green fluorescence of fluorescein under UV light diminishes as the reaction progresses pixel-online.netpixel-online.net. The Eosin Y product can subsequently be isolated by precipitating it through acidification of the reaction mixture pixel-online.net.

Beyond Eosin Y, other halogenated fluorescein derivatives exist, including erythrosine (tetraiodofluorescein) and Rose Bengal (tetrachloro-tetraiodo-fluorescein), which are also significant dyes with various applications wikipedia.orgscribd.com.

Applications of Fluorescein in Advanced Imaging and Probing Technologies

General Principles and Applications of Fluorescein (B123965) in Microscopic Research

Fluorescence microscopy, a fundamental technique in cell biology, molecular biology, and biotechnology, extensively utilizes fluorescein as a fluorophore abuad.edu.ngresearchgate.net. The core principle involves a fluorophore absorbing photons at an excitation wavelength, causing its electrons to jump to a higher energy state. Upon returning to the ground state, the fluorophore emits photons at a longer, characteristic emission wavelength zeiss.com. This emitted light is then detected to visualize structures and processes within a specimen zeiss.com.

Fluorescein's broad applicability stems from its high quantum yield and strong absorption, making it a bright and easily detectable label. In microscopic research, fluorescein is used to label and visualize specific cellular structures, proteins, and organelles baseclick.eulicorbio.com. Techniques like immunofluorescence, where antibodies conjugated to fluorescein are used to target specific antigens, are widely adopted for visualizing fixed samples zeiss.combitesizebio.com. Confocal microscopy, which uses laser-mediated illumination and a pinhole aperture to minimize out-of-focus fluorescence, significantly improves image quality and enables 3D visualization of cellular structures with fluorescein-labeled samples licorbio.combitesizebio.com.

Intravital Fluorescence Imaging Modalities Utilizing Fluorescein and its Derivatives

Intravital fluorescence microscopy allows for the direct imaging of fluorophores within living organisms, providing real-time insights into biological processes in their native environment nih.govnih.gov. Fluorescein and its derivatives are particularly suited for these applications due to their spectral properties and the possibility of chemical modification.

Direct in vivo fluorophore visualization techniques utilize fluorescein and its derivatives to observe dynamic biological events. For instance, fluorescein is used in ophthalmology to detect eye injuries like corneal abrasions and to evaluate blood vessels in the back of the eye during fluorescein angiography wikipedia.orgmims.com. In broader biological contexts, intravital fluorescence microscopy enables researchers to track cellular processes, quantify biomarkers, and observe structures that are otherwise invisible licorbio.com. This includes studies on permeability and transport in cells and tissues, where fluorescent dextran (B179266) derivatives, including those modified with fluorescein isothiocyanate (FITC), are used to provide quantitative data on tissue permeability tdblabs.se.

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that measures the fluorescence lifetime of fluorophores, which is an intrinsic property independent of excitation power or probe concentration researchgate.netoptica.org. This makes FLIM a powerful tool for sensing cellular microenvironments and for multiplexed detection, allowing for the simultaneous analysis of multiple endogenous and exogenous fluorophores, even those with identical emission wavelengths nih.govacs.orgnih.gov.

FLIM can provide unique quantitative information about the cellular microenvironment, such as ion concentration, dissolved oxygen concentration, pH, and refractive index researchgate.netpnas.org. It is also employed to quantify Förster resonance energy transfer (FRET), a technique valuable for studying molecular interactions and biosensor activity in living samples pnas.org. Innovations in FLIM, such as Fourier multiplexing and deep learning-based analysis (FLI-Net), aim to increase imaging speed and multiplexing capabilities, enabling real-time quantification of complex fluorescence lifetimes in cells and intact animals nih.govpnas.orgoptica.org.

Fluorescein and its derivatives play a role in the real-time characterization of chemical distribution and metabolism in preclinical models. While traditional methods like HPLC and mass spectrometry are used for drug metabolite analysis, fluorescence imaging offers high spatiotemporal resolution for safe, rapid, and sensitive detection of enzyme activity and chemical diffusion in cells, tissues, organs, and animals alwsci.comrsc.org. Fluorescent probes can be designed to respond to specific enzymatic activities or changes in the microenvironment, allowing for the real-time analysis of metabolite concentrations and understanding of metabolic processes rsc.orgmdpi.com. For example, fluorescein-conjugated human serum albumin (FLS-HSA) has been explored for visualizing tumors in rodent models, demonstrating improved contrast and accumulation compared to unconjugated fluorescein sodium due to HSA's longer circulating half-life nih.gov.

Targeted fluorescein conjugates are designed to selectively bind to specific biomarkers or receptors overexpressed in disease states, enhancing the sensitivity and specificity of detection in research models. This approach is crucial for improving the visualization of diseased tissues and for guiding interventions.

One notable application involves the use of fluorescein isothiocyanate (FITC) conjugated to small molecules like folate, which targets the folate receptor (FR) often overexpressed in various cancers, including ovarian cancer nih.govmdpi.comfrontiersin.org. Such targeted conjugates enable specific intraoperative detection of cancer cells, improving the ability to distinguish malignant tissue from healthy tissue nih.govacs.org. While visible-wavelength fluorophores like FITC have limitations in tissue penetration, the concept of targeted delivery remains vital, leading to the development of near-infrared (NIR) fluorophore conjugates for deeper imaging mdpi.comfrontiersin.org. The design of these conjugates involves attaching a fluorophore to a targeting moiety, such as antibodies, peptides, or small ligands, to achieve selective accumulation in target cells nih.govacs.org.

Molecular Probing and Diagnostic Research Applications of Fluorescein

Fluorescein derivatives are significant fluorescent probes used in molecular probing and diagnostic research researchgate.net. Their high activity allows them to complex with various analytes, leading to changes in color or fluorescence intensity, which can be detected for diagnostic purposes researchgate.net.

Nucleic Acid Labeling and Detection via Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that leverages fluorescent probes to detect and localize specific DNA or RNA sequences within cells or tissues. Fluorescein, commonly in the form of fluorescein isothiocyanate (FITC), is a widely used fluorophore for labeling nucleic acid probes in FISH applications. The inherent brightness and photostability of fluorescein enable sensitive detection of target sequences, even when present in minute quantities.

In the FISH methodology, DNA or RNA probes are chemically modified to incorporate fluorescein molecules. These labeled probes are then allowed to hybridize with complementary nucleic acid sequences within fixed cellular or tissue samples. Upon excitation with light at appropriate wavelengths, the fluorescein tags emit a characteristic green signal, which is then visualized using a fluorescence microscope. This allows researchers to precisely map genes, identify chromosomal aberrations, and detect the presence of pathogenic microorganisms within host cells, providing crucial insights into genetic organization and disease pathology.

Immunofluorescence and Immunohistochemistry with Fluorescein-Tagged Antibodies

Immunofluorescence (IF) and immunohistochemistry (IHC) are pivotal techniques for visualizing specific antigens (proteins) in biological specimens. Fluorescein-tagged antibodies are central to these methods, facilitating the highly specific and sensitive detection and localization of target proteins.

In direct immunofluorescence, primary antibodies are directly conjugated with fluorescein, such as FITC. These labeled antibodies directly bind to the target antigen in the sample, and the antigen's location is subsequently revealed by the green fluorescence emitted from the fluorescein tag upon excitation. Conversely, in indirect immunofluorescence, an unlabeled primary antibody first binds to the antigen, followed by the binding of a fluorescein-conjugated secondary antibody to the primary antibody. This indirect approach offers a significant advantage by amplifying the fluorescent signal, as multiple secondary antibodies can bind to a single primary antibody, thereby enhancing detection sensitivity. Fluorescein's robust fluorescence and stability make it an excellent choice for these applications, enabling clear visualization of cellular components, protein expression patterns, and pathogen identification in diverse research and diagnostic contexts.

Enzyme Activity Monitoring and Inhibition Studies Utilizing Fluorescein (e.g., Viral Helicase)

Fluorescein and its derivatives are extensively employed in enzyme activity monitoring and inhibition studies, offering a sensitive means to track enzymatic reactions in real-time. This is typically achieved by designing enzyme substrates that, upon enzymatic cleavage or modification, release a fluorescein molecule or undergo a change in their fluorescence properties.

A notable application is in the study of viral helicases, enzymes essential for unwinding nucleic acids during viral replication and transcription. A common experimental design involves a double-stranded nucleic acid substrate where one strand is labeled with fluorescein and the other with a quencher molecule. When the helicase unwinds the substrate, the spatial separation of the fluorescein and the quencher leads to a measurable increase in fluorescence signal. This allows for continuous monitoring of helicase activity and enables high-throughput screening of potential inhibitors that could block the unwinding process, thereby preventing the increase in fluorescence. Such studies provide detailed research findings on enzyme kinetics and the efficacy of inhibitory compounds.

Research Methods for Quantification of Specific Biomolecules Using Fluorescein Esters

Fluorescein esters are broadly utilized in research for the quantification of specific biomolecules, particularly those exhibiting esterase activity or those that can be chemically derivatized to yield fluorescent products. These esters are typically non-fluorescent or exhibit very weak fluorescence until they are hydrolyzed by an enzyme or undergo a chemical reaction that liberates the highly fluorescent fluorescein molecule.

A prime example is the application of fluorescein diacetate (FDA) or carboxyfluorescein diacetate (CFDA) for assessing cell viability. These non-fluorescent esters are capable of readily permeating cell membranes. Once inside viable cells, intracellular esterases hydrolyze the acetate (B1210297) groups, releasing free fluorescein or carboxyfluorescein. These de-esterified products are highly fluorescent and become trapped within the cell due to their increased polarity. The intensity of the intracellular fluorescence is directly proportional to the esterase activity and, consequently, the number of viable cells. This method provides a quantitative assessment of cell populations in various research settings, including cytotoxicity assays and cell proliferation studies.

Methodological Innovations and Experimental Design Considerations with Fluorescein

Optimization of Fluorescence Detection Sensitivity in Complex Biological Matrices

Achieving optimal fluorescence detection sensitivity for fluorescein (B123965) in complex biological matrices, such as human serum or urine, presents challenges primarily due to background autofluorescence from endogenous compounds thermofisher.comresearchgate.netevidentscientific.com. Several strategies are employed to enhance the signal-to-noise ratio and improve detection limits.

One approach involves increasing the concentration of fluorophores, though this can be counterproductive if it leads to self-quenching thermofisher.com. Signal amplification techniques, such as avidin-biotin or antibody-hapten secondary detection, and enzyme-labeled secondary detection reagents coupled with fluorogenic substrates, can significantly boost fluorescence signals thermofisher.com. The use of probes containing multiple fluorophores, like phycobiliproteins or FluoSpheres fluorescent microspheres, also contributes to enhanced sensitivity thermofisher.com.

Modern strategies often utilize near-infrared (NIR) excitation light with labels excitable over 700 nm to circumvent the excitation and emission ranges of common autofluorophores evidentscientific.com. Furthermore, optimizing optical filtering in fluorescence microscopy, through configurations like high-speed filter wheels and simultaneous dichroic and emission filter switchers, can substantially improve signal quality and intensity laserfocusworld.com.

High-performance liquid chromatography (HPLC) hyphenated with fluorescence detection (FLD) is a highly sensitive and specific method for quantifying drugs and other analytes in biological matrices. This technique leverages the inherent fluorescence of the analyte, or a fluorescent derivative, to achieve lower detection limits compared to UV detection, especially in samples with numerous endogenous compounds researchgate.netnih.gov. For instance, HPLC-FLD has been used for sensitive and selective detection of compounds like chlorpropamide (B1668849) and arginine-containing peptides in human plasma, demonstrating detection limits as low as 0.5 ng mL−1 and 50 fmol, respectively researchgate.netnih.gov.

Innovative materials, such as boronate-functionalized cellulose (B213188) filter paper, have been developed to enhance the sensitivity and specificity of fluorescence detection. These materials facilitate effective enrichment and isolation of target analytes, like bacteria, from complex matrices, thereby reducing interference from non-specific binding and improving detection limits mdpi.com. For example, this method achieved a detection limit for Staphylococcus aureus of 2.24 × 10^2 CFU/mL in milk and yogurt samples, with high recovery rates mdpi.com. Metal-enhanced fluorescence (MEF), where fluorophores are in close proximity to metal island films or nanoparticles, can also significantly increase fluorescence intensity by enhancing radiative decay rates, offering opportunities for label-free bioassays even in the presence of bulk biological solutions nih.gov.

Quantitative Methodologies for Fluorescein-Based Assays and Measurements

Fluorescence spectroscopy is a powerful analytical technique for quantitative analysis due to its high sensitivity, selectivity, and ease of use biocompare.comrsc.org. It is particularly favored for specific quantification of a molecule within a mixture, especially when dealing with low concentration or scarce samples, as the high extinction coefficient of fluorescence allows detection at much lower concentrations than UV-Vis spectroscopy biocompare.com.

Fluorescence correlation spectroscopy (FCS) is another robust quantitative technique. FCS is employed to investigate rapid fluctuations in fluorescence emission, enabling the study of molecular mobility, aggregation of particles, and binding interactions of fluorescent molecules with supramolecular complexes or lipid vesicles nih.govevidentscientific.com. The size of objects amenable to FCS studies ranges from small dye molecules (a few angstroms) to nanoparticles (hundreds of nanometers) nih.gov. Its dual-color analog, fluorescence cross-correlation spectroscopy (FCCS), is valuable for determining molecular interactions and colocalization between two species emitting at different wavelengths evidentscientific.com.

Recent advancements include the development of fluorescence quenching methods, such as those using eosin (B541160) Y (a xanthine (B1682287) dye with a fluorescein backbone), for quantifying pharmaceutical compounds in biological matrices. These methods demonstrate excellent linearity, low limits of detection, and high accuracy and reproducibility, even in spiked human plasma samples rsc.org.

The assessment of reproducibility and precision in fluorescein ocular surface staining methods is critical for reliable diagnostic and research applications in ophthalmology. While specific detailed research findings on the reproducibility and precision of fluorescein ocular surface staining methods were not explicitly detailed in the search results, the general principles of quantitative fluorescence assays apply. High reproducibility and precision are achieved through standardized protocols, careful control of environmental factors (e.g., pH, temperature, light exposure), and the use of calibrated instrumentation. The quantitative methodologies discussed in section 5.2, particularly those emphasizing high sensitivity and specificity in complex biological matrices, are foundational to ensuring reliable measurements in ocular applications. The application of digital image analysis (as discussed in 5.2.2) is instrumental in improving the objectivity and consistency of these measurements.

Digital image analysis plays a crucial role in automating and enhancing the quantification of fluorescein-based assays, particularly in biological and medical imaging. This approach converts visual fluorescence signals into quantifiable data, improving objectivity, precision, and throughput.

Automated image analysis systems can process large volumes of images, identifying and quantifying fluorescein staining patterns, intensity, and distribution. This is particularly valuable in applications like ocular surface staining, where subjective interpretation of staining patterns can vary among clinicians. By using digital image processing, algorithms can be developed to consistently measure parameters such as corneal or conjunctival staining area, intensity, and lesion morphology, leading to more reproducible and reliable diagnostic outcomes.

The use of digital image analysis extends to various other fields, including cell biology for tracking labeled cells, analyzing cellular structures, and quantifying molecular interactions. For example, in fluorescence microscopy, digital image analysis is used to quantify the intensity of fluorescein isothiocyanate (FITC) labeled antibodies or proteins, allowing for precise determination of protein expression levels or localization within cells wikipedia.orgwikipedia.org. Advanced software can perform background subtraction, normalize signals, and apply various filters to enhance the signal-to-noise ratio, thereby improving the accuracy of quantification. This automation minimizes human error and allows for high-throughput screening in drug discovery and basic research.

Interplay of Physicochemical Properties and In Vivo Disposition in Fluorescein Research Models

The in vivo disposition of fluorescein in research models is significantly influenced by its physicochemical properties, including molecular weight and partition coefficient. Understanding this interplay is crucial for designing effective research studies and interpreting results, especially concerning tissue penetration and distribution.

Fluorescein has a molecular weight of 332.3 g/mol nih.govfishersci.ptsigmaaldrich.com. Its disodium (B8443419) salt, fluorescein sodium, has a molecular weight of 376.3 g/mol nih.govdrugbank.com. The partition coefficient, often expressed as Log P or Log D (for ionizable compounds at a specific pH), is a critical determinant of a compound's lipophilicity and, consequently, its ability to cross biological membranes and penetrate tissues.

For fluorescein, the Log P (octanol-water partition coefficient) is reported as 1.44159 chemicalbook.com. For fluorescein sodium, predicted Log P values are around 3.49 (ALOGPS) and 2.65 (Chemaxon), with a predicted water solubility of 0.00962 mg/mL drugbank.com. The physiological charge of fluorescein sodium is -2 drugbank.com.

Generally, smaller molecular weight compounds tend to diffuse more readily through tissues. Fluorescein, being a relatively small molecule, can penetrate various tissues. However, its ionized nature (especially at physiological pH where it exists predominantly as the dianion) limits its passive diffusion across highly lipophilic barriers, such as the blood-brain barrier or cell membranes. The Log D value, which accounts for the ionization state at a given pH, is more relevant for predicting in vivo distribution. A lower Log D (indicating higher hydrophilicity) can restrict passage through lipid bilayers, while a higher Log D (indicating greater lipophilicity within an optimal range) can facilitate membrane permeation. The negative charge of fluorescein at physiological pH means it often requires paracellular routes or specific transporters for efficient tissue penetration, particularly in tightly regulated compartments. Research models often exploit this property; for example, in ocular studies, fluorescein primarily stains compromised epithelial barriers due to its limited ability to cross intact tight junctions.

To overcome the limitations of fluorescein's physicochemical properties, particularly its hydrophilicity and challenges in penetrating certain tissues, various delivery systems, including microemulsions, have been explored. These systems are designed to enhance the distribution and bioavailability of fluorescein in research models.

Microemulsions are thermodynamically stable, optically isotropic mixtures of oil, water, and surfactant(s), often with a co-surfactant. Their nanoscale droplet size and unique solubilization properties make them excellent candidates for delivering both hydrophilic and lipophilic compounds. By encapsulating fluorescein within microemulsions, its apparent solubility and permeability can be altered, potentially facilitating its passage across biological barriers that it would otherwise struggle to traverse. This can lead to enhanced tissue penetration and more uniform distribution in target areas, which is beneficial for imaging and diagnostic studies where broad or specific tissue staining is desired.

Beyond microemulsions, other advanced delivery systems are also utilized. Nanoparticles (e.g., polymeric nanoparticles, liposomes) can encapsulate fluorescein, protecting it from degradation and enabling targeted delivery to specific cells or tissues through surface functionalization. For instance, liposomal formulations can alter the pharmacokinetic profile of fluorescein, prolonging its circulation time or directing it to specific organs, thereby improving the efficiency of fluorescence-based imaging or diagnostic applications. These systems allow researchers to study fluorescein's distribution in a controlled manner, providing insights into drug delivery mechanisms and enhancing the utility of fluorescein as a tracer in complex biological systems.

Strategies for Managing Endogenous Fluorophore Background in Fluorescein Imaging Studies

Fluorescence imaging, particularly with compounds like fluorescein, is a powerful tool in biological and medical research. However, a significant challenge in achieving high-quality, quantitative data is the presence of background fluorescence, often referred to as noise. This unwanted signal can obscure the specific fluorescence from the target fluorophore, thereby limiting detection sensitivity and specificity dsmz.denih.govnih.gov. Effective strategies for managing this background are crucial for accurate experimental outcomes.

Understanding Sources of Background Fluorescence

Background fluorescence can originate from various sources within an imaging experiment. These can be broadly categorized into instrument-related noise and sample-related fluorescence dsmz.de. While instrument noise tends to be relatively constant, sample-related background is more variable and often more amenable to experimental manipulation dsmz.de.

Key sources of sample-related background fluorescence include:

Autofluorescence of biological samples : Endogenous fluorophores naturally present in cells and tissues contribute significantly to background. Common examples include nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), flavins (e.g., riboflavin), lipofuscins, collagen, and elastin (B1584352) dsmz.denih.gov. The level and composition of autofluorescence vary depending on the cell or tissue type and its physiological status fishersci.ca.

Unbound or non-specifically bound fluorophores : Excess fluorescent dye that has not bound to its intended target or has bound non-specifically to other components in the sample can generate a diffuse background signal dsmz.de.

Imaging vessels and substrates : The materials of the cell culture dishes or other imaging vessels can also contribute to background fluorescence dsmz.denih.gov.

Methodological Approaches for Background Reduction

Minimizing background fluorescence is essential for improving image contrast and enhancing the visibility of the desired signal, particularly for quantitative data analysis dsmz.de. A multi-faceted approach, integrating careful experimental design and advanced imaging techniques, is often required.

Initial steps in experimental design can significantly reduce background fluorescence:

Washing procedures : Thorough washing of samples after labeling with fluorescent dyes is critical to remove unbound fluorophores. Typically, 2-3 washes with a buffered saline solution, such as Phosphate-Buffered Saline (PBS), can effectively decrease background from excess dye dsmz.de.

Optimal dye concentration : Titration of the fluorescent dye is recommended to determine the optimal concentration for specific experimental conditions. Using concentrations that are too high can lead to increased non-specific binding and elevated background signal, while concentrations that are too low may result in insufficient signal dsmz.denih.gov. An optimal dye concentration ensures a bright, specific signal with minimal excess background dsmz.de.

Media and vessel selection : For live-cell imaging, replacing complete culture media with optically clear buffered saline solutions or phenol (B47542) red-free media prior to imaging can reduce background from fluorescent components in the media dsmz.denih.gov. Similarly, selecting imaging vessels made from low-fluorescence materials can mitigate contributions from the substrate dsmz.de.

Dietary considerations : In in vivo imaging studies, altering the animal's diet can sometimes help to mitigate fluorescent background originating from metabolic processes or ingested compounds.

Adjustments to the imaging system and spectral considerations can play a vital role in background management:

Fluorophore selection : If significant autofluorescence overlaps with the emission spectrum of the chosen fluorophore, selecting a different fluorophore that uses a distinct filter set (e.g., switching from green-emitting to red or far-red emitting dyes) can be highly effective dsmz.denih.gov. Far-red dyes are often advantageous as biological samples tend to exhibit less autofluorescence at these longer wavelengths nih.gov.

Optimizing microscope settings : Careful adjustment of microscope settings, including excitation and emission filters, is crucial. Choosing filter pairs with a wavelength difference greater than 30 nm can help mitigate artifacts such as high-intensity rings. Spectral scanning capabilities on modern microscopes, particularly those with white light lasers and spectral detectors, allow for precise identification and avoidance of autofluorescence peaks, providing greater flexibility in spectral detection nih.gov.

Exposure time : For new experiments, setting the exposure time to "Auto" can allow the imaging system to determine optimal acquisition settings, which can implicitly help in managing signal-to-noise ratios.

For more complex scenarios, particularly in in vivo imaging or when autofluorescence is strong and heterogeneous, advanced computational and time-resolved methods are employed:

Region of Interest (ROI) based background subtraction and spectral unmixing : These techniques are particularly useful in in vivo optical imaging to mathematically separate the signal of interest from background fluorescence. Spectral unmixing involves collecting a full emission spectrum at each image point and then computationally separating overlapping fluorescent signals based on their unique spectral profiles fishersci.ca.

Adaptive background subtraction : For in vivo fluorescence molecular imaging (FMI), strategies have been developed to estimate and subtract background fluorescence. One approach involves using the distribution of excitation light transmitting through tissues to approximate baseline fluorophore distribution, followed by linear mean square error estimation nih.gov. An adaptive masked-based background subtraction strategy can then refine this process to selectively remove background fluorescence, even when the target fluorescence overlaps with strong background signals nih.gov.

Time-gated detection : This innovative method exploits differences in fluorescence lifetimes between the desired fluorophore and endogenous autofluorophores. Most autofluorescence components decay rapidly (within a few nanoseconds), while certain engineered fluorophores, such as AzaDiOxaTriAngulenium (ADOTA) dyes, exhibit significantly longer fluorescence lifetimes (e.g., approximately 15 ns) fishersci.ca. By implementing time-gated detection, where photons detected within the initial short period (e.g., the first 20 ns) after the excitation pulse are discarded, the faster-decaying autofluorescence signal can be dramatically suppressed fishersci.ca. This technique has been shown to improve the signal-to-background ratio by as much as fivefold, effectively eliminating over 96% of autofluorescence in certain applications fishersci.ca.

Research Findings and Efficacy

Research has demonstrated the efficacy of these strategies in improving fluorescence imaging outcomes. For instance, the application of time-gated detection with long-lifetime fluorophores like ADOTA has shown significant improvements in signal-to-background ratios in tissue imaging.

Table 1: Efficacy of Time-Gated Detection for Autofluorescence Reduction

ParameterValue (Example: ADOTA Dye)Impact on AutofluorescenceSource
Fluorescence Lifetime of ADOTA Dye~15 nsAllows for time-gating fishersci.ca
Time-Gating Discard PeriodFirst 20 nsEliminates faster decays fishersci.ca
Improvement in Signal-to-Background RatioFivefoldEnhanced signal clarity fishersci.ca
Percentage of Autofluorescence Eliminated>96%Significant reduction fishersci.ca

These findings highlight that combining advanced fluorophore properties with sophisticated detection methodologies can overcome inherent limitations posed by endogenous background fluorescence, enabling more accurate and sensitive quantitative fluorescence microscopy.

Future Directions and Emerging Research Avenues for Fluorescein

Rational Design of Next-Generation Fluorescein (B123965) Variants for Enhanced Research Specificity and Performance

The rational design of novel fluorescein derivatives is a burgeoning field aimed at creating probes with superior photophysical properties and heightened specificity for biological targets. nih.govrsc.org This approach moves beyond empirical modifications, employing a deep understanding of molecular structure-function relationships to engineer variants tailored for specific research questions. nih.govacs.org

A key strategy in this endeavor involves the manipulation of the photoinduced electron transfer (PET) process. nih.govacs.org The fluorescence of fluorescein can be controlled by the PET mechanism, where the molecule is divided into a fluorophore (the xanthene moiety) and a fluorescence-controlling moiety (the benzene (B151609) moiety). nih.gov By introducing specific substituents onto the benzene ring, researchers can fine-tune the electronic properties, effectively switching the fluorescence "on" or "off" in response to a specific biological event or analyte. nih.govacs.org This principle has been demonstrated in the creation of highly sensitive probes for reactive oxygen species. nih.gov For instance, the design of the probe DMAX for singlet oxygen was based on calculating the highest occupied molecular orbital (HOMO) levels to predict fluorescence, resulting in a probe 53-fold more sensitive than previous versions. nih.govacs.org

Another avenue of rational design focuses on modifying the pKa of the fluorescein molecule. nih.gov The fluorescence of fluorescein is pH-dependent, which can be a limitation in certain biological assays. nih.gov By strategically adding electron-donating groups, such as alkyl groups, to the xanthene core, researchers can increase the pKa. This "tuning" allows the probe to operate optimally at physiological pH, significantly improving assay sensitivity and dynamic range. nih.gov For example, 2′,7′-diethylfluorescein (DEF) was synthesized with a higher pKa, leading to a substantial improvement in a protein binding assay's Z'-factor from -0.17 to 0.69 at pH 7.12. nih.gov

Furthermore, chemical modifications at various sites on the fluorescein and rhodamine skeletons are being explored to create chemosensors with high specificity. rsc.orgcore.ac.uk Functionalization of the hydroxyl or amino groups can lead to significant changes in photophysical properties, including a shift to a non-fluorescent spirolactone form, which can be reversed upon binding to a target analyte. core.ac.uk These strategies are being used to develop next-generation probes for a wide array of analytes, moving toward highly specific and sensitive tools for cellular imaging. mdpi.comacs.org

Table 1: Comparison of Fluorescein and a Rationally Designed Variant

Feature Standard Fluorescein 2′,7′-Diethylfluorescein (DEF)
Modification None Electron-donating ethyl groups added to the xanthene core
pKa (of conjugate) 6.35 (free), 6.70 (bound) 6.68 (free), 7.29 (bound)
Optimal pH More acidic Closer to physiological pH (7.4)
Assay Sensitivity Limited at physiological pH Significantly increased at physiological pH

| Example Application | General fluorescent label | Optimized protein-protein interaction assays |

This table is interactive. You can sort and filter the data.

Integration of Fluorescein with Nanotechnology and Advanced Materials for Novel Probing Applications

The convergence of fluorescein chemistry with nanotechnology and materials science is opening up new frontiers in the development of sophisticated probing and sensing platforms. By incorporating fluorescein into advanced materials, researchers can overcome some of its intrinsic limitations, such as self-quenching at high concentrations, and create novel systems with enhanced capabilities. frontiersin.org

One promising area is the integration of fluorescein into Metal-Organic Frameworks (MOFs). nih.gov MOFs are highly porous and crystalline materials that can be designed to encapsulate and orient dye molecules. nih.govworldscientific.com A composite material, FH@Ni(MOF), was created by appending fluorescein hydrazide to a nickel-based MOF. This composite demonstrated high selectivity and sensitivity as an optical sensor for mercury ions (Hg²⁺). nih.gov The MOF structure facilitates the host-guest interaction and enhances the photophysical response to the target analyte. nih.gov Lanthanide-based MOFs, in particular, can utilize an "antenna effect," where the organic linker absorbs energy and transfers it to the metal ion, leading to characteristic fluorescence that can be modulated by the presence of an analyte. mdpi.com

Fluorescein is also being integrated with various nanoparticles to create brighter and more stable probes for bioimaging. frontiersin.orgmdpi.com While concentrating fluorophores in a nanoparticle can lead to fluorescence quenching, rational design of the molecular precursors can overcome this issue. frontiersin.org Silica (B1680970) nanoparticles (SiO₂ NPs) are often used to encapsulate fluorescent dyes like fluorescein. mdpi.com The silica shell protects the dye from photobleaching and prevents aggregation-caused quenching, resulting in a stable and bright fluorescent signal suitable for long-term cellular tracking. mdpi.com Gold nanoparticles (GNPs) offer another versatile platform; depending on their proximity to fluorescein, they can either enhance or quench its fluorescence, a property that can be harnessed to create highly sensitive molecular probes. mdpi.com

Furthermore, the principles of fluorescence are being applied to the development of novel nanomaterials like Graphene Quantum Dots (GQDs). nih.govnih.govfrontiersin.org GQDs are small carbon-based nanoparticles that exhibit tunable fluorescence, excellent biocompatibility, and high photostability. frontiersin.orgworldscientific.com Their fluorescence properties can be adjusted by controlling their size and through chemical doping, making them a versatile platform for bioimaging and biosensing applications. nih.gov While not direct integrations of the fluorescein molecule itself, the understanding of fluorescence mechanisms derived from dyes like fluorescein informs the development of these next-generation fluorescent nanomaterials. researchgate.net

Table 2: Fluorescein Integration with Advanced Materials

Material Platform Integration Strategy Key Advantage Example Application
Metal-Organic Frameworks (MOFs) Fluorescein derivative appended to the MOF structure. High selectivity and sensitivity due to the porous, crystalline nature of the MOF. Optical sensing of heavy metal ions like Hg²⁺. nih.gov
Silica Nanoparticles (SiO₂ NPs) Fluorescein dye encapsulated within a silica core-shell structure. Enhanced photostability and prevention of fluorescence quenching. Long-term in vivo cell tracking and imaging. mdpi.com
Gold Nanoparticles (GNPs) Fluorescein conjugated to the surface of the gold nanoparticle. Tunable fluorescence enhancement or quenching based on distance. High-sensitivity detection of specific biomolecules. mdpi.com

| Conjugated Polymer Nanoparticles | Formulation of hydrophobic fluorescent polymers into water-soluble nanoparticles. | High fluorescence brightness and photostability for deep tissue imaging. | Targeted cell imaging and theranostics. nih.gov |

This table is interactive. You can sort and filter the data.

Development of New Spectroscopic and Imaging Platforms Tailored for Fluorescein-Based Research

Advances in optical imaging and spectroscopy are creating new opportunities to leverage the unique properties of fluorescein and its derivatives for more detailed and quantitative biological insights. These next-generation platforms are designed to overcome the limitations of conventional fluorescence microscopy, enabling researchers to visualize cellular processes with unprecedented resolution and sensitivity. tocris.comnih.gov

Super-resolution microscopy (SRM) techniques have broken the diffraction limit of light, allowing for the visualization of subcellular structures with a resolution of tens of nanometers. tocris.comuni-muenchen.de Techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on the controlled switching of fluorescent dyes between bright and dark states. uni-muenchen.de Fluorogenic probes based on rhodamine, a close relative of fluorescein, have been developed for SRM, and similar design principles are being applied to create fluorescein variants suitable for these advanced imaging modalities. rsc.org These probes are designed to be "fluorogenic," meaning they exhibit a significant increase in fluorescence upon binding to their target, which reduces background noise and improves image contrast, a critical factor for high-resolution imaging. rsc.org

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful technique that is being tailored for fluorescein-based probes. nih.gov FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This "lifetime" is sensitive to the local microenvironment, such as pH, ion concentration, and molecular binding. azom.com By using FLIM in conjunction with fluorescein-based sensors, it is possible to obtain quantitative information about cellular physiology, independent of probe concentration. nih.gov This technique can distinguish between multiple fluorophores even if their emission spectra overlap, enabling more complex multi-target imaging experiments. nih.gov

Furthermore, advanced spectroscopic methods like Fluorescence Correlation Spectroscopy (FCS) are being used to study the dynamics of fluorescein-labeled molecules in living cells. azoquantum.com FCS analyzes the fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescent particles. azoquantum.com This provides insights into molecular interactions, protein folding, and other dynamic processes at the single-molecule level. azoquantum.com The combination of these advanced imaging and spectroscopic platforms with the growing library of rationally designed fluorescein variants promises to yield a deeper understanding of complex biological systems. acs.org

Table 3: Advanced Imaging Platforms for Fluorescein-Based Research

Imaging/Spectroscopy Platform Principle of Operation Information Gained Advantage for Fluorescein Probes
Super-Resolution Microscopy (SRM) Overcomes the diffraction limit of light by sequentially imaging subsets of fluorophores. Nanoscale spatial information (20-100 nm resolution). Enables visualization of fine subcellular structures labeled with fluorescein derivatives. tocris.com
Fluorescence Lifetime Imaging (FLIM) Measures the decay rate of fluorescence after excitation. Quantitative information about the probe's local microenvironment (e.g., pH, ion concentration). Allows for ratiometric imaging that is independent of probe concentration. nih.gov
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations in a small volume to determine molecular dynamics. Molecular concentration, diffusion rates, and binding kinetics. Enables the study of molecular interactions and dynamics at the single-molecule level. azoquantum.com

| Multiphoton Microscopy | Uses near-infrared light for excitation, reducing scattering and phototoxicity. | Deeper tissue penetration for in vivo imaging. | Allows for imaging of fluorescein probes in living animals with reduced tissue damage. nih.gov |

This table is interactive. You can sort and filter the data.

Q & A

Q. What are the foundational physicochemical properties of Ful-Glo that must be characterized prior to experimental use?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure, followed by thermal stability analysis via TGA/DSC. Solubility profiles should be tested in solvents relevant to the intended application (e.g., aqueous vs. organic phases). Purity must be verified using HPLC or mass spectrometry, with results cross-referenced against established databases .

Q. How should researchers design initial experiments to assess this compound’s reactivity in catalytic systems?

Methodological Answer: Use controlled kinetic studies under varying temperatures and pressures. Employ a standardized substrate (e.g., a model organic compound) to isolate this compound’s catalytic efficiency. Include control experiments without the catalyst to establish baseline reaction rates. Data should be tabulated to compare turnover frequencies (TOF) and activation energies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational models and experimental data on this compound’s reaction mechanisms?

Methodological Answer: Integrate multi-scale modeling (DFT for electronic structure, MD for dynamic behavior) with in situ spectroscopic validation (e.g., operando Raman). Discrepancies may arise from solvent effects or overlooked intermediates; systematically test these variables. Publish raw computational parameters and experimental conditions to enable reproducibility .

Q. How can interdisciplinary approaches address gaps in understanding this compound’s stability in hybrid material systems?

Methodological Answer: Collaborate with materials science teams to perform accelerated aging tests under simulated environmental conditions (e.g., UV exposure, humidity). Use SEM/EDS to monitor morphological changes and XPS for surface chemistry analysis. Develop a shared dataset with time-stamped degradation metrics, ensuring compatibility across disciplines .

Q. What statistical frameworks are recommended for analyzing contradictory datasets in this compound’s bioactivity studies?

Methodological Answer: Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and methodology rigor. Use Bayesian statistics to account for uncertainty in conflicting measurements (e.g., IC₅₀ values). Transparently report confidence intervals and effect sizes to contextualize contradictions .

Methodological Best Practices

Q. How should researchers structure supplementary data to enhance reproducibility in this compound studies?

Methodological Answer: Organize supplementary files into distinct sections: (1) Synthetic protocols with step-by-step workflows, (2) Raw spectral data (e.g., NMR peaks annotated with δ values), and (3) Computational input files (e.g., Gaussian .gjf files). Reference each dataset in the main text using hyperlinks or persistent identifiers (DOIs) .

Q. What ethical considerations are critical when designing long-term toxicity studies involving this compound?

Methodological Answer: Conduct in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) before in vivo trials. Obtain IRB approval for animal studies, specifying endpoints to minimize suffering. Publicly disclose conflicts of interest, particularly if funding sources have commercial ties to related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.